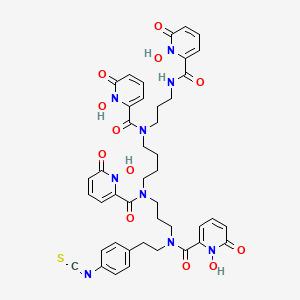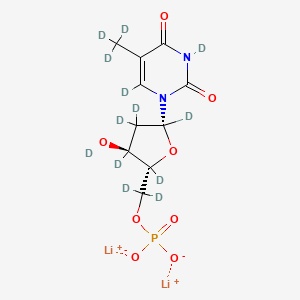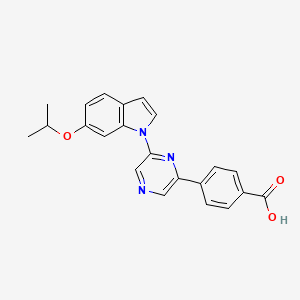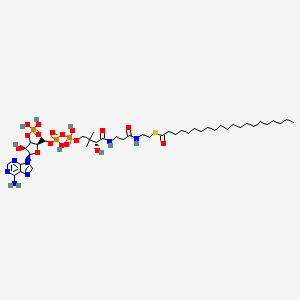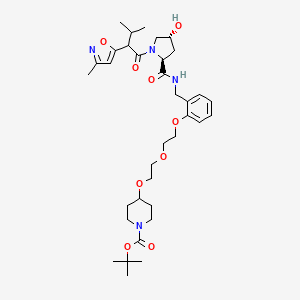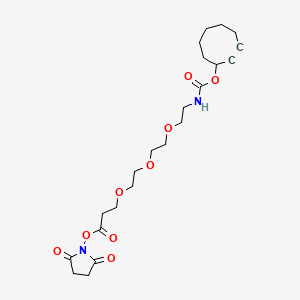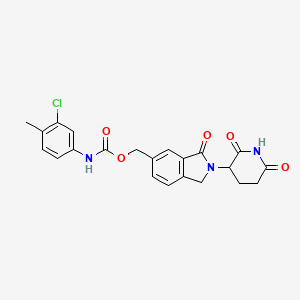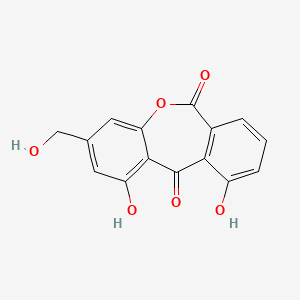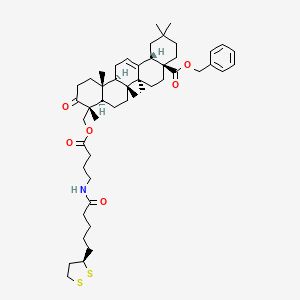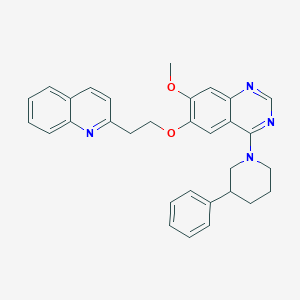
Pde10A-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pde10A-IN-3 is a selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). PDE10A is predominantly expressed in the striatum, a region of the brain involved in motor control and cognitive functions. Inhibition of PDE10A has been explored for its potential therapeutic applications in neurodegenerative and psychiatric disorders, such as schizophrenia and Huntington’s disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pde10A-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of thiadiazole derivatives, which are reacted with various reagents under controlled conditions to yield the final product . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability while minimizing production costs. The process typically includes rigorous quality control measures to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Pde10A-IN-3 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while substitution reactions can introduce different functional groups, enhancing the compound’s pharmacological properties .
Applications De Recherche Scientifique
Chemistry: Used as a tool compound to study the role of PDE10A in cellular signaling pathways.
Biology: Investigated for its effects on neuronal activity and synaptic plasticity.
Medicine: Explored as a potential therapeutic agent for neurodegenerative and psychiatric disorders, including schizophrenia, Huntington’s disease, and Tourette syndrome
Mécanisme D'action
Pde10A-IN-3 exerts its effects by selectively inhibiting PDE10A, leading to increased levels of cAMP and cGMP in the brain. This elevation in cyclic nucleotides activates downstream signaling pathways, including the cAMP/protein kinase A (PKA) and cGMP/protein kinase G (PKG) pathways. These pathways regulate various cellular processes, such as neuronal excitability, synaptic plasticity, and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
TAK-063: Another selective PDE10A inhibitor with similar pharmacological properties.
MP-10 (PF-2545920): A potent PDE10A inhibitor studied for its therapeutic potential in psychiatric and neurodegenerative disorders
Uniqueness
Pde10A-IN-3 is unique in its high selectivity and potency for PDE10A, making it a valuable tool for studying the enzyme’s role in various biological processes. Its distinct chemical structure and favorable pharmacokinetic properties also contribute to its potential as a therapeutic agent .
Propriétés
Formule moléculaire |
C31H30N4O2 |
|---|---|
Poids moléculaire |
490.6 g/mol |
Nom IUPAC |
7-methoxy-4-(3-phenylpiperidin-1-yl)-6-(2-quinolin-2-ylethoxy)quinazoline |
InChI |
InChI=1S/C31H30N4O2/c1-36-29-19-28-26(18-30(29)37-17-15-25-14-13-23-10-5-6-12-27(23)34-25)31(33-21-32-28)35-16-7-11-24(20-35)22-8-3-2-4-9-22/h2-6,8-10,12-14,18-19,21,24H,7,11,15-17,20H2,1H3 |
Clé InChI |
MUQUFIBWWXZLNL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)N=CN=C2N3CCCC(C3)C4=CC=CC=C4)OCCC5=NC6=CC=CC=C6C=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


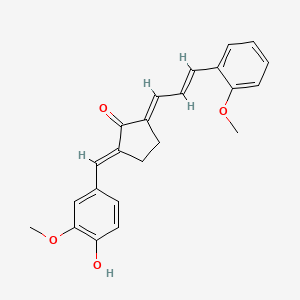
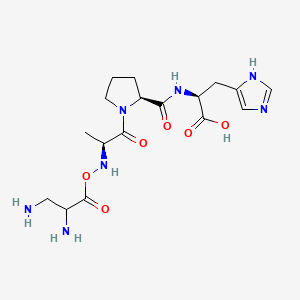
![5-[2-[2-(2-Aminoethoxy)ethoxy]ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B12375763.png)

